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Compound of Interest

Compound Name: C.I. Disperse Red 86

Cat. No.: B077459 Get Quote

Spectroscopic Analysis of Disperse Red 86: A
Technical Guide
An In-depth Examination of the Spectroscopic Profile of a Key Anthraquinone Dye for

Researchers and Drug Development Professionals.

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, characterized by its

vibrant red hue. Its molecular structure, C22H18N2O5S, underpins its spectroscopic properties

and interactions with various substrates.[1] This technical guide provides a comprehensive

overview of the spectroscopic analysis of Disperse Red 86, focusing on Ultraviolet-Visible (UV-

Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR)

spectroscopy. Detailed experimental protocols, data interpretation, and a logical workflow are

presented to assist researchers in the comprehensive characterization of this dye.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and

NMR analysis of Disperse Red 86.
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Parameter Value Solvent/Medium

λmax ~500-530 nm Dichloromethane

Molar Absorptivity (ε) Not available

Appearance Red Solution

UV Cut-off ~400 nm

Shoulder Peaks Not prominently observed

Hypsochromic/Bathochromic

Shifts
Solvent dependent

Table 1: UV-Vis Spectroscopic Data for Disperse Red 86. The absorption maximum (λmax)

indicates the wavelength of highest light absorption, which is responsible for the dye's color.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 N-H Stretch Amine/Amide

~3000-3100 C-H Stretch (aromatic) Anthraquinone, Toluene

~2850-2950 C-H Stretch (aliphatic) Methoxy, Methyl

~1670 C=O Stretch Anthraquinone

~1600 C=C Stretch (aromatic) Anthraquinone, Toluene

~1580 N-H Bend Amine/Amide

~1300 & ~1150
S=O Stretch (asymmetric &

symmetric)
Sulfonamide

~1250 C-O Stretch (asymmetric) Methoxy

~1050 C-O Stretch (symmetric) Methoxy

~800-900 C-H Bend (aromatic) Substituted benzene rings

Table 2: FTIR Spectral Data and Peak Assignments for Disperse Red 86. The characteristic

peaks in the FTIR spectrum correspond to the vibrational modes of the functional groups
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present in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Assignment Nucleus

~7.5-8.5 Multiplets Aromatic Protons ¹H

~3.9 Singlet
Methoxy Protons (-

OCH₃)
¹H

~2.4 Singlet Methyl Protons (-CH₃) ¹H

~180-190
Carbonyl Carbons

(C=O)
¹³C

~110-150 Aromatic Carbons ¹³C

~60
Methoxy Carbon (-

OCH₃)
¹³C

~21 Methyl Carbon (-CH₃) ¹³C

Table 3: ¹H and ¹³C NMR Chemical Shifts for Disperse Red 86. The chemical shifts in the NMR

spectrum provide detailed information about the chemical environment of the hydrogen and

carbon atoms in the molecule.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Disperse Red 86 are provided below.

These protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of Disperse Red 86.

Materials:

Disperse Red 86 powder

Spectroscopic grade dichloromethane (or other suitable solvent)
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Volumetric flasks

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Stock Solution Preparation: Accurately weigh a small amount of Disperse Red 86 powder

and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of

known concentration (e.g., 1 mg/mL).

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain

a working concentration that gives an absorbance reading between 0.1 and 1.0.

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for

at least 30 minutes.

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to set the baseline

(zero absorbance) across the desired wavelength range (e.g., 300-800 nm).

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in

the spectrophotometer.

Data Acquisition: Scan the sample across the wavelength range and record the absorbance

spectrum.

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

FTIR Spectroscopy
Objective: To identify the functional groups present in Disperse Red 86 by analyzing its

vibrational modes.

Materials:

Disperse Red 86 powder

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or other suitable solvent for cleaning

Procedure:

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to

stabilize.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the atmosphere

(e.g., CO₂ and water vapor).

Sample Placement: Place a small amount of the Disperse Red 86 powder directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure

clamp to ensure good contact between the sample and the crystal.

Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired

wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve

the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth soaked in a

suitable solvent.

NMR Spectroscopy
Objective: To elucidate the molecular structure of Disperse Red 86 by analyzing the chemical

environment of its protons (¹H) and carbon atoms (¹³C).

Materials:

Disperse Red 86 powder
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Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tube (5 mm diameter)

NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Disperse Red 86 in about 0.6-0.7

mL of deuterated solvent directly in a clean, dry NMR tube.

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If

there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur

pipette.

Spectrometer Setup: Place the NMR tube in a spinner turbine and insert it into the NMR

spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g.,

16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number

of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling

is used to simplify the spectrum and improve sensitivity.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier

transform, phasing, and baseline correction to obtain the final NMR spectra. Chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
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Caption: UV-Vis Spectroscopy Experimental Workflow.
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Caption: FTIR-ATR Spectroscopy Experimental Workflow.
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Caption: NMR Spectroscopy Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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FTIR, NMR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077459#spectroscopic-analysis-of-disperse-red-86-
uv-vis-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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